Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate
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Overview
Description
Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate is a chemical compound with the molecular formula C12H17NO3 It is a derivative of furan, a heterocyclic organic compound, and contains a piperidine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate typically involves the reaction of furan derivatives with piperidine derivatives. One common method involves the condensation of a furan-3-carboxylate derivative with a piperidine derivative under basic conditions. For example, the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide can yield ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-3-carboxylic acid, while reduction of the piperidine ring can yield piperidine derivatives.
Scientific Research Applications
Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of furan and piperidine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The furan ring can participate in electron transfer reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate: Inhibits insulin secretion.
Alkyl 5-aryl-2-methyl-4-(2-oxo-2-aryl)-furan-3-carboxylates: Have antiparasitic activity.
Ethyl 5-(3,4-dihydroxypyrrolidin-2-yl)-2-methylfuran-3-carboxylate: Acts as a selective β-galactosidase inhibitor.
Uniqueness
Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate is unique due to its combination of a furan ring and a piperidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate |
InChI |
InChI=1S/C12H17NO3/c1-15-12(14)10-4-7-16-11(10)8-9-2-5-13-6-3-9/h4,7,9,13H,2-3,5-6,8H2,1H3 |
InChI Key |
HGRWYNXYXXYFJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC=C1)CC2CCNCC2 |
Origin of Product |
United States |
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